N-(3-Fluoro-2-hydroxyphenyl)methanesulfonamide
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Overview
Description
N-(3-Fluoro-2-hydroxyphenyl)methanesulfonamide is an organic compound characterized by the presence of a fluorine atom, a hydroxyl group, and a methanesulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Fluoro-2-hydroxyphenyl)methanesulfonamide typically involves the reaction of 3-fluoro-2-hydroxyaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maintain consistency and quality. The product is then purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3-Fluoro-2-hydroxyphenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the sulfonamide group.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
Oxidation: Formation of 3-fluoro-2-hydroxybenzaldehyde or 3-fluoro-2-hydroxyacetophenone.
Reduction: Formation of 3-fluoro-2-hydroxyaniline.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-Fluoro-2-hydroxyphenyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3-Fluoro-2-hydroxyphenyl)methanesulfonamide involves its interaction with specific molecular targets. The hydroxyl and sulfonamide groups can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The fluorine atom enhances the compound’s stability and lipophilicity, improving its bioavailability and efficacy.
Comparison with Similar Compounds
Similar Compounds
N-(3-Hydroxyphenyl)methanesulfonamide: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
N-(3-Fluoro-5-hydroxyphenyl)methanesulfonamide: Similar structure but with an additional hydroxyl group, leading to different biological activities.
N-Phenylmethanesulfonamide: Lacks both the fluorine and hydroxyl groups, making it less reactive and less versatile in applications.
Uniqueness
N-(3-Fluoro-2-hydroxyphenyl)methanesulfonamide is unique due to the presence of both fluorine and hydroxyl groups, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the hydroxyl group allows for hydrogen bonding and increased reactivity in various chemical reactions.
Properties
Molecular Formula |
C7H8FNO3S |
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Molecular Weight |
205.21 g/mol |
IUPAC Name |
N-(3-fluoro-2-hydroxyphenyl)methanesulfonamide |
InChI |
InChI=1S/C7H8FNO3S/c1-13(11,12)9-6-4-2-3-5(8)7(6)10/h2-4,9-10H,1H3 |
InChI Key |
JLVSWTJEZHQQOI-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C(C(=CC=C1)F)O |
Origin of Product |
United States |
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